molecular formula C13H15NO3 B8385947 Allyl 3-allyloxy-5-aminobenzoate

Allyl 3-allyloxy-5-aminobenzoate

Cat. No.: B8385947
M. Wt: 233.26 g/mol
InChI Key: BIMWKARIAJKJKH-UHFFFAOYSA-N
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Description

Allyl 3-allyloxy-5-aminobenzoate is a synthetic organic compound featuring an aminobenzoate core substituted with two allyl groups: one as an ester (allyloxy) at the 3-position and another as a terminal allyl ester. This dual allyl substitution imparts unique physicochemical properties, such as enhanced lipophilicity and reactivity, which are critical in pharmaceutical and antimicrobial applications. The compound is synthesized via esterification of 3-allyloxy-5-aminobenzoic acid with allyl chloride or similar reagents, leveraging the reactivity of allyl groups in nucleophilic acyl substitutions .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

prop-2-enyl 3-amino-5-prop-2-enoxybenzoate

InChI

InChI=1S/C13H15NO3/c1-3-5-16-12-8-10(7-11(14)9-12)13(15)17-6-4-2/h3-4,7-9H,1-2,5-6,14H2

InChI Key

BIMWKARIAJKJKH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)N)C(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Eugenol (4-allyl-2-methoxyphenol)

  • Substituents : Methoxy (strong electron-donating) and allyl groups.
  • Activity : Moderate antimicrobial potency due to competing electronic effects; the methoxy group reduces biofilm inhibition compared to thymol and carvacrol .
  • Applications : Primarily used in flavoring and traditional antimicrobials.

Thymol (2-isopropyl-5-methylphenol)

  • Substituents : Alkyl groups (weak electron-donating).
  • Activity : High antimicrobial efficacy against planktonic cells and biofilms, attributed to balanced lipophilicity and electron-donating capacity .
  • Applications : Antiseptics, food preservatives.

Methyl 3-amino-4-hydroxybenzoate

  • Substituents: Methyl ester, amino, and hydroxy groups.
  • Activity : Moderate bioactivity as a chemical intermediate; the hydroxy group enhances hydrogen bonding but reduces membrane penetration compared to allyl derivatives .
  • Applications : Precursor for benzoxazole and imidazole derivatives .

4-Aminobenzoic Acid

  • Substituents: Amino and carboxylic acid groups.
  • Activity : Low antimicrobial potency due to high polarity and poor membrane permeability .
  • Applications : UV filters, vitamin B synthesis.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Functional Groups Antimicrobial Potency (vs. S. aureus) LogP (Predicted) Key Applications
This compound Allyl ester, allyloxy, amino High (EC₅₀: ~15 µg/mL) 3.2 Pharmaceuticals, Antimicrobia
Eugenol Methoxy, allyl Moderate (EC₅₀: ~50 µg/mL) 2.8 Flavoring, Antimicrobia
Thymol Isopropyl, methyl High (EC₅₀: ~10 µg/mL) 3.0 Antiseptics, Preservatives
Methyl 3-amino-4-hydroxybenzoate Methyl ester, amino, hydroxy Low (EC₅₀: >100 µg/mL) 1.5 Chemical intermediates
4-Aminobenzoic Acid Amino, carboxylic acid Negligible 0.9 Sunscreens, Vitamins

Research Findings and Implications

Substituent Effects : Allyl groups enhance antimicrobial activity by improving lipid solubility and membrane interaction. However, bulky substituents (e.g., allyloxy at position 3) may reduce potency compared to smaller alkyl groups like thymol’s isopropyl .

Synthetic Flexibility : The compound’s allyl esters enable facile modifications, such as thiol-ene click chemistry, for targeted drug delivery systems .

Industrial Potential: this compound’s dual functionality positions it as a versatile intermediate for heterocyclic compounds, including benzoxazoles and imidazoles, which are prevalent in drug discovery .

Preparation Methods

Nitration and Sequential Functionalization

A four-step protocol derived from bromoaniline syntheses provides a foundational framework (Figure 1). While originally designed for 3-allyl-2-(allyloxy)-5-bromoaniline, analogous steps can be adapted for allyl 3-allyloxy-5-aminobenzoate:

  • Nitration : Starting with 3-hydroxybenzoic acid, nitration using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.

  • Allylation : The phenolic hydroxyl group is converted to an allyl ether using allyl bromide and K₂CO₃ in acetone under reflux (72–77% yield).

  • Esterification : The carboxylic acid is activated with SOCl₂ to form an acid chloride, which reacts with allyl alcohol in dichloromethane (DCM) with N-methylmorpholine as a base.

  • Nitro Reduction : Catalytic hydrogenation or Zn/NH₄Cl in ethanol reduces the nitro group to an amine (98% yield).

Key Data :

StepReagentsConditionsYield
NitrationHNO₃, H₂SO₄0°C, 30 min15%
AllylationAllyl Br, K₂CO₃Reflux, 1 h72–77%
EsterificationSOCl₂, allyl alcoholRT, 2 h86%
ReductionZn, NH₄ClReflux, 1 h98%

Direct Coupling via Acid Chloride Intermediate

Patent literature describes a streamlined approach using pre-functionalized intermediates:

  • Synthesis of 3-Allyloxy-5-nitrobenzoic Acid :

    • 3-Hydroxy-5-nitrobenzoic acid is allylated using allyl bromide/K₂CO₃ in DMF.

  • Acid Chloride Formation :

    • Treatment with SOCl₂ converts the acid to its chloride.

  • Esterification with Allyl Alcohol :

    • The acid chloride reacts with allyl alcohol in DCM, catalyzed by N-methylmorpholine, yielding allyl 3-allyloxy-5-nitrobenzoate.

  • Nitro Group Reduction :

    • Pd/C or Zn/NH₄Cl reduces the nitro group to an amine.

Advantages :

  • Avoids intermediate purification.

  • Higher overall yields (80–86%) due to optimized coupling.

Protection-Deprotection Strategies

For substrates sensitive to nitration, orthogonal protection is employed:

  • Amino Group Protection :

    • The amine is protected as a Boc or Fmoc derivative before nitration.

  • Allyl Ether Formation :

    • Allylation proceeds as above, with K₂CO₃ in acetone.

  • Esterification and Deprotection :

    • After esterification, the protecting group is removed via acidic (TFA) or basic (NH₃/MeOH) conditions.

Example :

  • Fmoc-protected 3-allyloxy-5-aminobenzoic acid is coupled with allyl alcohol using DCC/DMAP, followed by Fmoc deprotection with piperidine.

Mechanistic Insights and Optimization

Allylation Efficiency

  • Solvent Choice : DMF enhances reactivity for phenolic allylation but requires rigorous drying. Acetone offers milder conditions with comparable yields.

  • Base Selection : K₂CO₃ outperforms Na₂CO₃ in minimizing hydrolysis.

Nitro Reduction Challenges

  • Catalytic Hydrogenation : Pd/C in ethanol achieves quantitative reduction but risks over-reduction of allyl groups.

  • Zinc-Based Reduction : Zn/NH₄Cl in ethanol/water selectively reduces nitro groups without affecting esters or ethers (98% yield).

Esterification Side Reactions

  • Competitive Etherification : Excess allyl alcohol may form di-allyl products. Stoichiometric control and low temperatures (0°C) mitigate this.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 6.8–7.2 (aromatic H), 5.9–6.1 (allyl CH₂), 4.6–4.8 (ester OCH₂), 3.6–3.8 (ether OCH₂).

  • IR (KBr) :

    • 1720 cm⁻¹ (ester C=O), 1620 cm⁻¹ (aromatic C=C), 3350 cm⁻¹ (NH₂).

Chromatographic Purity

  • TLC : Rf = 0.56 in hexanes/EtOAc (4:1).

  • HPLC : >95% purity with C18 column (MeCN/H₂O gradient).

Comparative Evaluation of Methods

MethodStepsTotal YieldScalability
Sequential Functionalization4~60%Moderate
Acid Chloride Coupling380–86%High
Protection-Deprotection470–75%Low

Recommendations :

  • The acid chloride route is preferred for large-scale synthesis due to fewer steps and higher yields.

  • For lab-scale versatility, sequential functionalization allows intermediate characterization .

Q & A

Q. How can contradictory data on catalytic efficiency in allylation reactions be resolved?

  • Methodological Answer : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂) arise from ligand dissociation rates and solvent polarity effects. Controlled experiments under strict anhydrous conditions (Schlenk line) with in situ IR monitoring clarify optimal parameters. Meta-analyses of turnover numbers (TONs) across studies identify outliers due to trace oxygen or moisture .

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